molecular formula C16H17N5O3 B2419260 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide CAS No. 899971-29-0

2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2419260
CAS No.: 899971-29-0
M. Wt: 327.344
InChI Key: RGGVXRADJRQFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide is a potent and selective inhibitor of the Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint. By inhibiting Wee1, this compound prevents the inhibitory phosphorylation of CDK1, forcing cells with damaged DNA to prematurely enter mitosis, a process known as mitotic catastrophe , ultimately leading to cell death. This mechanism is of significant research value in oncology, particularly in the context of synthetic lethal strategies with DNA-damaging agents. Researchers utilize this inhibitor to sensitize p53-deficient cancer cells, which are heavily reliant on the G2/M checkpoint for DNA repair, to chemotherapeutic drugs and radiation. Its application is pivotal in preclinical studies aimed at understanding cell cycle dynamics, DNA damage response pathways, and for developing novel combination therapies that exploit specific cancer cell vulnerabilities.

Properties

IUPAC Name

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-11-4-2-3-5-13(11)19-14(23)9-20-10-17-15-12(16(20)24)8-18-21(15)6-7-22/h2-5,8,10,22H,6-7,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGVXRADJRQFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide typically involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid . This reaction yields new derivatives of heterocyclic systems, including imidazo- and benzoimidazo-pyrido-pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Structural Overview

The compound features a pyrazolo[3,4-d]pyrimidine scaffold that contributes to its biological activity. The presence of the hydroxyethyl group enhances solubility and potential interactions with biological targets.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:

Compound Target Effect
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamideCDK2Inhibition of cell proliferation
Similar DerivativeAurora-A KinaseInduction of apoptosis in cancer cells

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects. The hydroxyl group may enhance its ability to modulate inflammatory pathways. Research has indicated that similar compounds can reduce inflammation markers in preclinical models .

Study on CDK Inhibition

A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in inhibiting CDK2. The findings suggested that these compounds could serve as potential anticancer agents due to their ability to disrupt cell cycle progression .

Inflammation Modulation Study

Research published in Pharmacology Reports examined the anti-inflammatory effects of related compounds. The study found that modifications to the acetamide moiety could enhance efficacy against inflammation-related conditions .

Mechanism of Action

The mechanism of action of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide involves the inhibition of specific enzymes and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide is unique due to its specific structure, which allows it to interact with multiple molecular targets. This versatility makes it a promising candidate for further research and development in various scientific fields.

Biological Activity

The compound 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

This compound features a complex structure that includes:

  • Pyrazolo[3,4-d]pyrimidine core : Known for its role as a bioisostere of purine and its involvement in kinase inhibition.
  • Hydroxyethyl group : Enhances solubility and may influence biological interactions.
  • N-(2-methylphenyl)acetamide moiety : Potentially modulates the compound's pharmacological profile.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity through various mechanisms. These include:

  • Kinase Inhibition : Compounds in this class have been shown to inhibit kinases involved in cancer progression. For instance, they target hematopoietic progenitor kinase 1 (HPK1), which plays a crucial role in several cancer pathways .
  • Cell Cycle Arrest : Certain derivatives have demonstrated the ability to halt cell cycle progression at specific phases (e.g., S phase), leading to increased apoptosis in cancer cells .
  • Inhibition of Cyclin-dependent Kinases (CDKs) : This mechanism is critical for regulating cell division and has been targeted in cancer therapy .

Comparative Activity

A comparison of similar compounds reveals varying degrees of biological activity:

Compound NameKey FeaturesIC50 (µM)
4-{2-[1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzamideInhibitor of HPK123
N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamideModerate activity against MCF723
2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamideResearch compound with potentialN/A

The biological activity of this compound can be attributed to several mechanisms:

  • Competitive Inhibition : It acts as a competitive inhibitor for ATP-binding sites on kinases .
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways .

Case Studies

Several studies have evaluated the anticancer efficacy of compounds related to the pyrazolo[3,4-d]pyrimidine scaffold:

  • In Vitro Studies : In vitro evaluations against human breast adenocarcinoma cell lines (e.g., MCF7) showed significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM for various derivatives .
  • Mechanistic Studies : Investigations into the mechanisms revealed that these compounds could effectively inhibit key growth factor receptors and cyclins involved in tumor proliferation .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-[1-(2-hydroxyethyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization of a pyrazole precursor (e.g., 5-amino-1H-pyrazole-4-carboxamide) with substituted acetamide derivatives. Key steps include:

  • Core formation : Cyclization under basic conditions (e.g., triethylamine) at 80–100°C to form the pyrazolo[3,4-d]pyrimidine core .
  • Substituent introduction : Coupling the hydroxyethyl group via nucleophilic substitution and reacting with 2-methylphenyl isocyanate to install the acetamide moiety.
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature to improve yield (reported 45–68% in related compounds) .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Q. How should researchers characterize this compound’s structure, and what analytical techniques resolve spectral data contradictions?

  • Methodology :

  • FTIR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and N-H bends at ~3300 cm⁻¹ .
  • NMR : Use 1^1H-NMR to identify aromatic protons (δ 7.2–8.1 ppm) and hydroxyethyl protons (δ 3.6–4.2 ppm). 13^{13}C-NMR detects the pyrimidinone carbonyl at ~160 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ (e.g., m/z ~410–430 for analogs) .
    • Contradiction resolution : Cross-validate with 2D NMR (COSY, HSQC) if signal overlap occurs in crowded aromatic regions .

Q. What in vitro assays are suitable for initial screening of biological activity, and how should controls be designed?

  • Assays :

  • Anticancer : MTT assay (IC50_{50} determination in HeLa or MCF-7 cells) with doxorubicin as a positive control .
  • Anti-inflammatory : COX-2 inhibition ELISA, using celecoxib as a reference .
    • Controls : Include solvent-only (DMSO <0.1%) and cell viability controls (untreated cells). Normalize data to baseline activity .

Advanced Research Questions

Q. How can researchers identify molecular targets of this compound, and what computational tools validate binding affinity?

  • Target identification :

  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate bound proteins from cell lysates .
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays .
    • Computational validation :
  • Molecular docking : Autodock Vina to model interactions with kinase ATP-binding pockets (e.g., ΔG ≤ -8 kcal/mol suggests strong binding) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

Q. What strategies address discrepancies in bioactivity data across structurally similar pyrazolo[3,4-d]pyrimidine derivatives?

  • Root cause analysis :

  • Substituent effects : Compare trifluoromethoxy (electron-withdrawing) vs. methoxy (electron-donating) groups on target selectivity .
  • Assay variability : Harmonize protocols (e.g., consistent cell passage numbers, ATP concentrations in kinase assays) .
    • Data normalization : Use relative potency (e.g., fold-change vs. reference compound) and meta-analysis of IC50_{50} values from ≥3 independent studies .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability and metabolic stability?

  • Study design :

  • Dosing : Administer 10 mg/kg (IV and oral) in Sprague-Dawley rats (n=6/group) .
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
    • Analytics :
  • LC-MS/MS : Quantify parent compound and metabolites (LOQ ≤1 ng/mL) .
  • PK parameters : Calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC using non-compartmental analysis (Phoenix WinNonlin) .
    • Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation (e.g., hydroxylation at the ethyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.